molecular formula C19H22N2O2 B244878 2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

Cat. No.: B244878
M. Wt: 310.4 g/mol
InChI Key: IUYPJKYOHWUNDH-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a synthetic compound of interest in chemical and pharmaceutical research. It features a molecular structure incorporating both phenoxy and piperidine substituents, motifs commonly found in compounds with biological activity . Similar structural frameworks are frequently investigated as key intermediates or potential pharmacophores in medicinal chemistry . For instance, phenoxy-acetamide derivatives are utilized in synthetic pathways to develop more complex molecules, while piperidine-containing compounds are well-studied for their diverse interactions with biological targets . One closely related piperidine-phenoxy compound has been studied for its interaction with biological targets such as the estrogen receptor , and other analogs have been synthesized and evaluated for antimicrobial properties . This reagent is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) before use.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C19H22N2O2/c22-19(15-23-16-9-3-1-4-10-16)20-17-11-5-6-12-18(17)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2,(H,20,22)

InChI Key

IUYPJKYOHWUNDH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Biological Activity

2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H18N2O2, with a molecular weight of approximately 310.39 g/mol. The compound features a phenoxy group and a piperidine moiety , which enhance its pharmacological properties. The synthesis typically involves nucleophilic substitution reactions and can be optimized using various solvents and microwave-assisted techniques to improve yield and purity.

Research indicates that this compound acts primarily as an inhibitor of tankyrases , enzymes that play a crucial role in the Wnt signaling pathway. Dysregulation of this pathway is linked to various cancers, making this compound a potential candidate for cancer therapies. The inhibition of tankyrases leads to the stabilization of Axin protein, promoting the degradation of β-catenin, which is pivotal in cancer progression.

Therapeutic Applications

In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic effects, suggesting its utility in managing pain-related disorders. The following table summarizes key findings related to its biological activity:

Activity Description Reference
Tankyrase InhibitionInhibits tankyrases, affecting Wnt signaling pathways associated with cancer
Anti-inflammatoryExhibits properties that reduce inflammation
Analgesic EffectsDemonstrates pain-relief capabilities in preclinical models

Case Studies

Several studies highlight the efficacy of this compound:

  • Cancer Treatment : A study evaluated its effects on colorectal cancer cells, showing a significant reduction in cell viability when treated with the compound. The mechanism was attributed to the modulation of Wnt signaling pathways.
  • Pain Management : In animal models, the compound showed promising results in reducing pain responses comparable to traditional analgesics. This was assessed through behavioral assays measuring response times to painful stimuli.
  • Inflammatory Disorders : Research involving inflammatory models indicated that the compound effectively reduced markers of inflammation, suggesting potential applications in treating conditions like arthritis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Unique Features
2-Piperidin-1-yl-N-(4-methylphenyl)acetamideStructureMethyl group enhances lipophilicity
N-(4-fluorophenyl)-N-(piperidin-1-yl)acetamideStructureFluorine substitution may affect bioactivity
Phenoxyacetic acid derivativesStructureBasic structure without piperidine

These comparisons illustrate how the unique structural features of this compound may confer distinct pharmacological properties not found in simpler analogs.

Comparison with Similar Compounds

Core Scaffold Modifications

The target compound shares a 2-phenoxyacetamide backbone with multiple derivatives. Key structural variations among analogues include:

Compound Name Core Modifications Key Substituents/Features Reference
2-Phenoxy-N-(3-phenylisoxazol-5-yl)acetamide Isoxazole ring (B ring) Aromatic heterocycle (isoxazole)
2-Phenoxy-N-[2-(2-phenylthiazol-4-yl)ethyl]acetamide Thiazole ring, ethyl linker Thiazole heterocycle, extended linker
N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb) Difluorophenyl group (C ring) Electron-withdrawing substituents
2-Phenoxy-N-(o-tolyl)acetamide (C5) Ortho-methylphenyl group (C ring) Steric hindrance from methyl group
N-Phenyl-2-(piperazin-1-yl)acetamide Piperazine ring (B ring) Six-membered ring with two N atoms

Analysis :

  • Heterocyclic Influence : Replacement of the piperidine group in the target compound with isoxazole () or thiazole () alters binding affinity. For instance, isoxazole-containing compound 66 exhibited an IC50 of 9.49 nM for α-syn fibril binding, while thiazole derivatives showed variable activity depending on substituents .
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in Gf, ) enhance metabolic stability but may reduce solubility.

Pharmacological Data and SAR Trends

Key pharmacological findings from analogues:

Compound Target/Activity IC50/Activity Data Reference
Compound 66 (Isoxazole derivative) α-Syn fibril binding IC50 = 9.49 nM
Compound C5 (o-Tolyl derivative) Analgesic activity Highest analgesic response
EF3 (Nitroimidazole derivative) Hypoxia detection in tumors Oxygen tension <2.4 mmHg

Structure-Activity Relationship (SAR) Insights :

  • Heterocycle Optimization : Replacement of the B ring with oxadiazole () abolished α-syn binding, whereas pyrazole (moderate affinity) and isoxazole (high affinity) demonstrated the importance of heterocycle electronics and size .
  • Substitution Patterns : Para-substitution on the A ring (e.g., bromo in compound 73) improved α-syn binding affinity by 10-fold compared to methoxy groups, highlighting the role of electron-withdrawing substituents .
  • Piperidine vs. Piperazine : Piperidine (target compound) has a single nitrogen atom, offering reduced basicity compared to piperazine (), which may influence blood-brain barrier penetration or off-target effects .

Physicochemical Properties

Comparative physical properties of selected analogues:

Compound Melting Point (°C) Solubility Predictions Reference
N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb) 90–91 Moderate (lipophilic substituents)
2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (Gd) 206–207 Low (polar sulfonamide group)
2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide (Gf) 93–94 High (CF3 enhances lipophilicity)

This contrasts with sulfonamide-containing derivatives (e.g., Gd), which exhibit higher polarity and lower melting points .

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